molecular formula C19H19N3O4S B6431176 4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide CAS No. 1904377-32-7

4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide

Cat. No.: B6431176
CAS No.: 1904377-32-7
M. Wt: 385.4 g/mol
InChI Key: NNGNMBXTMDEOKU-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a furan-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide typically involves multi-step organic synthesis

    Preparation of Benzamide Core: The benzamide core can be synthesized via the reaction of 4-aminobenzoic acid with an appropriate acylating agent under acidic conditions.

    Introduction of Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced by reacting the benzamide intermediate with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of Furan-Pyridine Moiety: The final step involves coupling the furan-pyridine moiety to the benzamide core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under inert conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for reduction.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated benzamides and other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylsulfamoyl)benzamide: Lacks the furan-pyridine moiety, making it less versatile in terms of chemical modifications.

    N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide: Lacks the dimethylsulfamoyl group, which may reduce its potential bioactivity.

Uniqueness

4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide is unique due to the combination of the dimethylsulfamoyl group and the furan-pyridine moiety. This combination enhances its chemical reactivity and potential bioactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-22(2)27(24,25)16-7-5-15(6-8-16)19(23)21-13-14-9-10-20-17(12-14)18-4-3-11-26-18/h3-12H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGNMBXTMDEOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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